molecular formula C18H15F3N2O3 B2511252 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide CAS No. 1025649-39-1

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide

Cat. No.: B2511252
CAS No.: 1025649-39-1
M. Wt: 364.324
InChI Key: NDSXWUMGJJMYEG-LFIBNONCSA-N
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Description

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide is a useful research compound. Its molecular formula is C18H15F3N2O3 and its molecular weight is 364.324. The purity is usually 95%.
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Scientific Research Applications

  • Fragmentation Studies in Mass Spectrometry :

    • The fragmentation pattern of a related compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, was characterized by an ion formed through neighboring group participation, as proven by H/D exchange reactions (Bigler & Hesse, 1995).
  • Synthesis of Thiazoles via Chemoselective Thionation-Cyclization :

    • Efficient routes to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles were developed through one-step chemoselective thionation-cyclization of highly functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013).
  • Heterocyclic System Synthesis Using Enamides :

    • Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).
  • Aryl Isothiocyanates Reaction with Enamino Ketones :

    • Studies on the reaction of aryl isocyanates with enamino ketones, derived from acetylacetone and secondary amines, yielded various adducts and tautomers (Tsuge & Inaba, 1973).
  • Biological Activity of Indazole Carboxamide Derivatives :

    • 3-Amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
  • Studies on Leflunomide Metabolite Analogs :

    • Compounds similar to 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide were studied for their potent inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000).
  • Antibacterial and Antimycobacterial Activities :

    • A study on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, structurally related to the compound of interest, showed broad-spectrum antibacterial efficacy and were effective against clinically used drugs (Strharsky et al., 2022).
  • Cycloaddition Reactions in Organic Synthesis :

    • Acetylenedicarboxylic esters were used in 1,3-dipolar addition reactions, yielding various esters of acrylic acid derivatives (Stauss, Härter, Neuenschwander, & Schindler, 1972).
  • Solvent-Free Synthesis of Enaminones and Derivatives :

    • Synthesis of a series of 3-substituted-4-arylquinoline derivatives involved the conversion of acetyl function into enaminone using DMFDMA, with applications in various chemical reactions (Kumar & Vijayakumar, 2018).
  • Methylene Group Modifications in Isothiazolyl Derivatives :

    • Oxidation and transformation of certain derivatives led to a variety of functional group transformations, retaining efficacy as broad-spectrum insecticides (Samaritoni et al., 1999).

Properties

IUPAC Name

(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENFOUMHMCQSEO-AZGPOXSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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